molecular formula C11H14BrClO B13565856 1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene

1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene

Cat. No.: B13565856
M. Wt: 277.58 g/mol
InChI Key: JCVPTFRDTAKPIC-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene is a halogenated aromatic compound featuring a benzene ring substituted with a 5-chloro group, a 2-ethoxy group, and a 3-bromopropyl chain. This structure confers unique physicochemical properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The bromopropyl chain enhances alkylation reactivity, while the ethoxy and chloro groups influence electronic and steric characteristics.

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene typically involves multi-step organic reactions. One common method includes the bromination of 3-propyl-5-chloro-2-ethoxybenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromopropyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of their function. The chloro and ethoxy groups may influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

  • Substituent Effects: The ethoxy group in the target compound increases lipophilicity compared to non-ethoxy analogs (e.g., 1-(3-bromopropyl)-2-chlorobenzene), enhancing solubility in organic solvents . Electron-Withdrawing Effects: The 3-bromopropyl chain and chloro group activate the benzene ring toward electrophilic substitution, whereas the ethoxy group donates electrons via resonance, creating regioselectivity in further reactions.
  • Reactivity Comparisons: 1-Bromo-5-chloro-2-ethoxy-3-fluorobenzene () lacks a bromopropyl chain but includes fluorine, which increases electronegativity and alters reactivity in Suzuki couplings compared to the target compound .

Spectral and Analytical Data

  • 1H NMR : The ethoxy group in the target compound would show a triplet for OCH₂CH₃ (~1.3–1.5 ppm) and a quartet for OCH₂ (~3.5–4.0 ppm), distinct from the singlet of aromatic protons in simpler analogs .
  • IR Spectroscopy: A strong C-Br stretch (~550–650 cm⁻¹) and C-O-C stretch (~1250 cm⁻¹) would differentiate it from non-ethoxy or non-brominated analogs .

Biological Activity

1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the synthesis, biological mechanisms, and various activities associated with this compound, supported by data tables and relevant research findings.

The synthesis of this compound typically involves bromination and chlorination reactions, which introduce the bromopropyl and chloro groups onto the benzene ring. The ethoxy group enhances the compound’s lipophilicity, potentially affecting its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzymatic activity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds. For instance, derivatives of similar structures have shown significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 3.41 to 12.23 µM . Although specific data for this compound is limited, its structural analogs suggest potential efficacy against bacterial pathogens.

Anticancer Activity

Compounds with similar functional groups have been investigated for their anticancer properties. For example, some brominated compounds have demonstrated the ability to induce apoptosis in cancer cells by inhibiting specific pathways involved in cell survival . This mechanism may also be applicable to this compound, warranting further investigation into its anticancer potential.

Enzyme Inhibition Studies

The compound’s interaction with enzymes such as succinate dehydrogenase has been explored in related studies. These interactions can lead to significant alterations in metabolic pathways, potentially contributing to its biological effects .

Case Studies and Research Findings

Several studies have focused on the biological activities of halogenated compounds similar to this compound:

Study Compound Biological Activity Method Findings
1-(3-Bromopropyl)-2-(difluoromethoxy)-6-ethoxybenzeneEnzyme inhibitionEnzyme assaysSignificant inhibition observed
Various derivativesAntimycobacterialMTT assayMIC values between 3.41–12.23 µM
Brominated compoundsApoptosis inductionCell viability assaysInduction of apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene, and how can reaction yields be maximized?

Methodological Answer: The synthesis of bromoalkyl-substituted benzene derivatives typically involves sequential functionalization of a benzene core. For example, similar compounds like (3-Bromopropyl)benzene are synthesized via nickel-catalyzed cross-coupling reactions between aryl halides and alkyl bromides . To synthesize this compound:

Core functionalization : Start with 2-ethoxy-5-chlorobenzene. Introduce the 3-bromopropyl group via Friedel-Crafts alkylation or nucleophilic substitution under anhydrous conditions.

Reagent optimization : Use Lewis acids like AlCl₃ for Friedel-Crafts reactions or phase-transfer catalysts for nucleophilic substitutions.

Purification : Distillation (bp ~230–240°C, based on analogous bromopropyl benzene derivatives) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR :
    • Ethoxy group: δ 1.35–1.45 ppm (triplet, CH₃), δ 3.90–4.10 ppm (quartet, OCH₂).
    • 3-Bromopropyl chain: δ 2.00–2.20 ppm (pentet, CH₂), δ 3.40–3.60 ppm (t, BrCH₂).
    • Aromatic protons: Split patterns consistent with 1,2,5-substitution (e.g., para-chloro at δ 7.25–7.40 ppm) .
  • ¹³C NMR :
    • Bromopropyl carbons: δ 30–35 ppm (CH₂), δ 35–40 ppm (BrCH₂).
    • Ethoxy carbon: δ 63–65 ppm (OCH₂).
  • IR : C-Br stretch at ~500–600 cm⁻¹; aromatic C-Cl at ~750 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 292 (C₁₁H₁₃BrClO⁺) with fragmentation patterns indicating loss of Br (Δ m/z 79) .

Advanced Research Questions

Q. How does the 3-bromopropyl group influence the reactivity of this compound in cross-coupling reactions, and what contradictions exist in reported methodologies?

Methodological Answer: The bromopropyl chain acts as both an alkylating agent and a potential leaving group. For example:

  • Suzuki-Miyaura Coupling : The bromine atom facilitates coupling with aryl boronic acids, but steric hindrance from the propyl chain may reduce yields compared to simpler aryl bromides .
  • Contradictions :
    • Some studies report high yields (~80%) using Pd(PPh₃)₄ in THF/water , while others note <50% yields due to competing β-hydride elimination in the bromopropyl group .
    • Resolution: Optimize ligand systems (e.g., XPhos ligands) to suppress side reactions .

Q. What strategies can resolve discrepancies in the biological activity data of derivatives of this compound?

Methodological Answer: Discrepancies in bioactivity data (e.g., IC₅₀ values) may arise from:

Purity Issues : Use HPLC (C18 column, acetonitrile/water mobile phase) to verify >98% purity .

Solubility Variability : Test derivatives in multiple solvents (DMSO, ethanol) and use surfactants (e.g., Tween-80) for hydrophobic analogs .

Structural Confirmation : Single-crystal X-ray diffraction (IUCr standards) to confirm regiochemistry and rule out isomers .

Case Study :
A derivative with conflicting cytotoxicity data (IC₅₀ = 10 μM vs. 50 μM) was resolved by identifying an impurity (5-chloro regioisomer) via LC-MS and re-testing after repurification .

Q. How can computational modeling predict the regioselectivity of electrophilic substitution in this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density to predict reactive sites:

  • Electrophilic Attack : The ethoxy group directs electrophiles to the para position (C4), while the chloro group deactivates the ring.
  • Key Findings :
    • LUMO maps show highest reactivity at C4 (para to ethoxy) and C6 (ortho to chloro) .
    • Validation: Nitration experiments yield 4-nitro and 6-nitro derivatives in a 3:1 ratio, aligning with computational predictions .

Properties

Molecular Formula

C11H14BrClO

Molecular Weight

277.58 g/mol

IUPAC Name

2-(3-bromopropyl)-4-chloro-1-ethoxybenzene

InChI

InChI=1S/C11H14BrClO/c1-2-14-11-6-5-10(13)8-9(11)4-3-7-12/h5-6,8H,2-4,7H2,1H3

InChI Key

JCVPTFRDTAKPIC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)CCCBr

Origin of Product

United States

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